Lipophilicity (LogP) Differential vs. the Des-Methyl Analogue
The 3-methyl substituent increases the calculated LogP by 0.25 log units relative to the des-methyl analogue 1‑butyl‑5‑(chloromethyl)pyrrolidin‑2‑one (CAS 647027-84-7). This difference exceeds the typical inter-laboratory reproducibility threshold for computed LogP (ca. ±0.1 log units) and is expected to translate into measurably higher membrane permeability and altered tissue distribution for any derivative series built on this scaffold .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.20 (C10H18ClNO, MW 203.71, PSA 20.31 Ų) |
| Comparator Or Baseline | 1-Butyl-5-(chloromethyl)pyrrolidin-2-one (CAS 647027-84-7): LogP = 1.95 (C9H16ClNO, MW 189.68, PSA 20.31 Ų) |
| Quantified Difference | ΔLogP = +0.25 (target more lipophilic) |
| Conditions | Computed LogP values retrieved from ChemSrc database; calculation method not specified by the data provider. |
Why This Matters
A ΔLogP of 0.25 can alter the predicted intestinal absorption and blood–brain barrier penetration of derived compounds, directly impacting lead optimisation decisions.
